![molecular formula C24H21NO6S B2491844 (3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114658-58-0](/img/structure/B2491844.png)
(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis of "(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is not directly outlined in the available literature, related compounds provide insight into potential synthetic routes and methodologies. For example, the synthesis of similar complex molecules often involves multi-step reactions, including bromination, demethylation, and various forms of coupling reactions to introduce the desired functional groups onto the core structure (Çetinkaya, Menzek, Şahin, & Balaydın, 2011). The synthesis of related benzylisoquinoline alkaloids and benzothiazinones, as well as the exploration of electrochemical methods for the synthesis of o-benzoquinones, highlights the complexity and versatility of synthetic strategies that could be adapted for the target molecule (Pudjiastuti et al., 2010), (Nematollahi & Golabi, 1996).
Molecular Structure Analysis
The molecular structure of related compounds reveals insights into the potential geometry and electronic configuration of "this compound." For instance, studies on the molecular structure of benzothiazinone derivatives and similar organic molecules emphasize the importance of functional groups in determining molecular conformation and the potential for hydrogen bonding, which could influence the molecule's reactivity and interaction with biological targets (Mohri et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often demonstrate significant reactivity towards nucleophiles, electrophiles, and radicals. The compound's specific functional groups, such as methoxy and benzothiazinone moieties, suggest it may undergo selective demethylation, oxidation, and coupling reactions, contributing to its potential utility in synthetic chemistry and drug discovery (Çetinkaya et al., 2011).
Physical Properties Analysis
While specific data on the physical properties of "this compound" is not directly available, related compounds' studies can provide insights. Physical properties such as solubility, melting point, and crystal structure are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry. For example, the crystal structure analysis of similar compounds reveals how intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solid-state properties and stability (Mohri et al., 2015).
Chemical Properties Analysis
The chemical properties of "this compound" are likely to be complex, given its structural composition. The presence of electron-donating methoxy groups and the electron-withdrawing benzothiazinone moiety suggests a molecule with unique redox characteristics, potential for forming hydrogen bonds, and specific reactivity towards various chemical reagents. Research on similar compounds indicates a wide range of chemical behaviors, including oxidation-reduction reactions, potential for interaction with biological macromolecules, and roles in catalysis and material science (Pudjiastuti et al., 2010); (Nematollahi & Golabi, 1996).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Xanthones and Benzoxanthenes Synthesis : The compound is involved in reactions leading to the synthesis of xanthones and benzoxanthenes, showcasing its potential in complex organic syntheses (Johnson et al., 2010).
- Bromophenol Derivatives Synthesis : It serves as a precursor in the synthesis of bromophenol derivatives, indicating its role in the creation of novel chemical entities (Çetinkaya et al., 2011).
Antioxidant Properties
- Antioxidant Power : The derivatives of this compound show promising antioxidant properties, comparable to standard antioxidants like BHA and BHT (Çetinkaya et al., 2012).
Inhibition of Carbonic Anhydrase
- Carbonic Anhydrase Inhibition : Certain derivatives exhibit inhibitory activity against human cytosolic carbonic anhydrase II, suggesting potential therapeutic applications (Balaydın et al., 2012).
Electrochemical Synthesis
- Electrochemical Synthesis : It has been used as a starting material in the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, highlighting its utility in advanced synthesis techniques (Largeron & Fleury, 1998).
Anticancer Properties
- Potential Anticancer Agent : Derivatives of this compound have been explored for their anticancer properties, showing selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).
Antimitotic and Vascular Disrupting Activities
- Antimitotic and Vascular Disrupting Agents : Some derivatives display significant antiproliferative activity and tubulin affinity, suggesting their potential as antimitotic and vascular disrupting agents (Chang et al., 2014).
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-29-18-11-9-17(10-12-18)25-15-23(32(27,28)22-7-5-4-6-19(22)25)24(26)16-8-13-20(30-2)21(14-16)31-3/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCSOEPUPSGIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



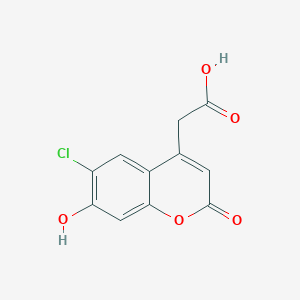
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)
![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2491772.png)
![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)

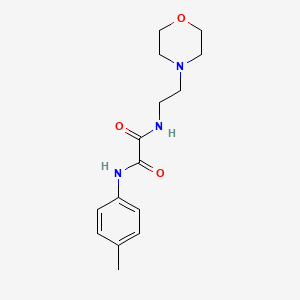
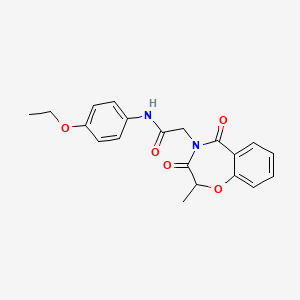
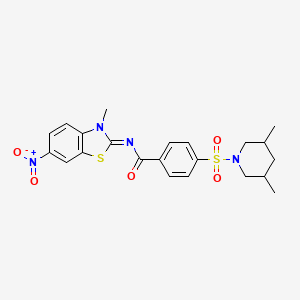
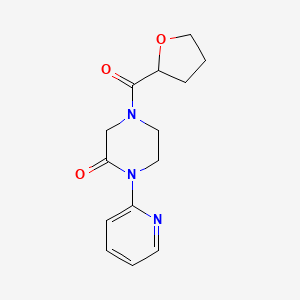
![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)